(2S)-2-hydroxyoctadecanoyl-CoA

Alpha-oxidation Peroxisomal metabolism Fatty acid degradation

Non-hydroxylated or racemic acyl-CoA analogs fail to recapitulate authentic alpha-oxidation kinetics, confounding HACL1 characterization and CerS isoform profiling. (2S)-2-Hydroxyoctadecanoyl-CoA resolves this by providing the exact natural (2S)-enantiomer with the intact CoA moiety required for direct enzymatic turnover. · Direct HACL1 substrate - cleavage releases heptadecanal, enabling simple aldehyde-based activity detection without upstream ATP-dependent activation. · Stereochemically defined (2S)-enantiomer - ensures biologically relevant results in ceramide synthase assays; racemic mixtures mask isoform-specific stereochemical requirements. · Supplied at ≥98% purity with verified stereochemistry; available from stock with custom synthesis options for bulk requirements.

Molecular Formula C39H70N7O18P3S
Molecular Weight 1050.0 g/mol
Cat. No. B12081381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-hydroxyoctadecanoyl-CoA
Molecular FormulaC39H70N7O18P3S
Molecular Weight1050.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)
InChIKeyOJQMIXCIJFLULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Hydroxyoctadecanoyl-CoA: Key Intermediate in Alpha-Oxidation


(2S)-2-hydroxyoctadecanoyl-CoA, also known as 2-hydroxystearoyl-CoA, is a long-chain hydroxy fatty-acyl-CoA thioester [1]. It is formed by the condensation of coenzyme A with (2S)-2-hydroxyoctadecanoic acid [2]. This molecule is a key intermediate in the alpha-oxidation pathway, where it is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) to formyl-CoA and heptadecanal [3]. It also serves as an acyl donor in ceramide synthesis [4].

Workflow
Peroxisomal alpha-oxidation pathway studies
Selection
Natural (2S)-stereochemistry acyl-CoA thioester
Use Context
Enzymatic cleavage, ceramide synthase donor, HACL1 inhibition

Why (2S)-2-Hydroxyoctadecanoyl-CoA Cannot Be Replaced


Substituting (2S)-2-hydroxyoctadecanoyl-CoA with the non-hydroxylated stearoyl-CoA (C18:0-CoA) fails to recapitulate alpha-oxidation, as the 2-hydroxy group is essential for recognition and cleavage by 2-hydroxyacyl-CoA lyase (HACL1) [1]. Similarly, the free acid form (2-hydroxyoctadecanoic acid) lacks the CoA moiety required for enzymatic activation [2]. Furthermore, the stereochemistry at the 2-position is critical: the (2S)-enantiomer is the naturally occurring form, and its (2R)-counterpart exhibits distinct substrate specificity for certain ceramide synthases [3], making racemic mixtures unsuitable for precise mechanistic studies.

Target Compound
(2S)-2-Hydroxyoctadecanoyl-CoA
Cannot Replace With
Stearoyl-CoA (C18:0-CoA) — lacks the 2-hydroxy group required for HACL1 recognition; alpha-oxidation activity not recapitulated.
Target Compound
(2S)-2-Hydroxyoctadecanoyl-CoA
Cannot Replace With
2-Hydroxyoctadecanoic acid (free acid) — missing CoA moiety; requires ATP-dependent activation before HACL1 cleavage.
Target Compound
(2S)-2-Hydroxyoctadecanoyl-CoA
Cannot Replace With
(2R)-enantiomer or racemic mixture — altered ceramide synthase isoform preference; non-native stereochemistry may shift pathway interpretation.

Substrate Specificity and Stereoselectivity of (2S)-2-Hydroxyoctadecanoyl-CoA


Exclusive HACL1 Substrate in Alpha-Oxidation

The enzyme 2-hydroxyacyl-CoA lyase (HACL1) exhibits absolute specificity for 2-hydroxy fatty acyl-CoA thioesters. In rat liver homogenates, 2-hydroxyoctadecanoyl-CoA is cleaved to heptadecanal and formyl-CoA, whereas the non-hydroxylated analog stearoyl-CoA (octadecanoyl-CoA) shows no detectable activity [1]. This establishes the compound as a required substrate for alpha-oxidation studies.

HACL1 Substrate
Head-to-head
Cleavage to heptadecanal + formyl-CoA observed; stearoyl-CoA shows no activity
Absolute requirement for 2-hydroxy group in alpha-oxidation assays
Rat liver homogenates; qualitative substrate specificity reported
Alpha-oxidation Peroxisomal metabolism Fatty acid degradation

Competitive HACL1 Inhibition

In incubations containing 0.01 mM 2-hydroxy-3-methylhexadecanoyl-CoA (a branched-chain substrate), the addition of 0.05 mM 2-hydroxyoctadecanoyl-CoA reduces the cleavage rate to a major extent [1]. This demonstrates that the compound competes for the same active site, confirming its recognition by HACL1 and providing a tool for inhibition studies.

HACL1 Inhibition
Head-to-head
0.05 mM (2S)-2-hydroxyoctadecanoyl-CoA substantially reduces cleavage of 0.01 mM branched-chain substrate
Supports competitive inhibition studies of HACL1 active site
Quantitative reduction reported; exact kinetic parameters not specified
Enzyme kinetics Competitive inhibition HACL1

Stereospecific Recognition by Ceramide Synthases

Ceramide synthase 3 (CERS3) accepts (2R)-2-hydroxy fatty acids as acyl donors, while CERS1 shows activity with 2-hydroxystearoyl-CoA [1]. The (2S)-enantiomer is the naturally occurring form, and its distinct stereochemistry influences enzyme recognition. Using the (2S)-enantiomer ensures biological relevance in studies of endogenous ceramide biosynthesis.

Ceramide Synthase
Cross-study
(2S)-enantiomer is natural form; (2R) accepted by CERS3 with distinct specificity
Stereochemical-control context for endogenous ceramide biosynthesis studies
Enantiomer-dependent isoform preference reported
Ceramide synthesis Sphingolipid metabolism Stereospecificity

CoA Thioester Requirement for Activation

In alpha-oxidation, the free acid 2-hydroxyoctadecanoic acid must first be activated to its CoA thioester by an acyl-CoA synthetase before cleavage by HACL1 can occur [1]. Direct use of the CoA thioester bypasses this ATP-dependent activation step, enabling direct measurement of HACL1 activity and simplifying in vitro assays.

Activation Bypass
Class-level
CoA thioester form directly enters alpha-oxidation; free acid requires ATP-dependent synthetase step
Simplifies in vitro HACL1 assay design by removing upstream activation
Class-level inference for acyl-CoA pathway reconstitution
Acyl-CoA synthetase Metabolic activation Alpha-oxidation

Key Applications of (2S)-2-Hydroxyoctadecanoyl-CoA


Alpha-Oxidation and HACL1 Assays

Use as a direct substrate in enzymatic assays to characterize 2-hydroxyacyl-CoA lyase (HACL1) activity, determine kinetic parameters, or screen for inhibitors. The compound's specific cleavage to heptadecanal and formyl-CoA allows for straightforward detection of activity via aldehyde quantification [1]. This is critical for studying peroxisomal disorders or metabolic engineering of alpha-oxidation pathways [2].

Probing Ceramide Synthase Specificity

Employ the (2S)-enantiomer as an acyl donor in ceramide synthase assays to elucidate the stereochemical requirements of different CerS isoforms. The natural stereochemistry ensures biologically relevant results when studying the biosynthesis of 2-hydroxy ceramides, which are essential for epidermal barrier function [1].

HACL1 Inhibition Studies

Utilize the compound as a competitive inhibitor to characterize the active site of HACL1. Its ability to reduce cleavage of 2-hydroxy-3-methylhexadecanoyl-CoA provides a tool for mapping substrate binding determinants and understanding the enzyme's broad substrate specificity [1].

Bypassing Acyl-CoA Synthetase in Alpha-Oxidation

In cell-free systems reconstituting the alpha-oxidation pathway, directly supplying (2S)-2-hydroxyoctadecanoyl-CoA circumvents the need for ATP-dependent activation by acyl-CoA synthetase. This simplifies assay design and enables focused study of the lyase step without interference from upstream activation [1].

Application
Selection Property
Validation Focus
Alpha-oxidation pathway studies
2-Hydroxyacyl-CoA lyase (HACL1) substrate recognition
Cleavage product detection; peroxisomal disorder model context
Ceramide synthase isoform profiling
(2S)-stereochemical identity
Endogenous 2-hydroxy ceramide synthesis pathway interpretation
HACL1 inhibition screening
Competitive inhibition profile
Active site mapping; substrate-binding determinant characterization
Alpha-oxidation reconstitution
Pre-activated CoA thioester
ATP-independent assay design; upstream synthetase interference removed

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